BC-11 hydrobromide

Description

Properties

IUPAC Name |

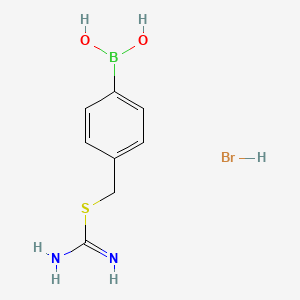

[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFZAMOVHIRQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BBrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of BC-11 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide is a synthetic small molecule that functions as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its cytotoxic effects on triple-negative breast cancer (TNBC) cells, specifically the MDA-MB231 cell line. This guide details the signaling pathways affected by this compound, comprehensive experimental protocols for key assays, and a summary of quantitative data from relevant studies.

Introduction

The urokinase-plasminogen activator system is a critical component of the tumor microenvironment, playing a pivotal role in cancer cell invasion, metastasis, and proliferation. The serine protease uPA is frequently overexpressed in various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA.[1] This guide elucidates the molecular mechanisms through which this compound exerts its anti-cancer effects.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of urokinase-plasminogen activator (uPA).[1] BC-11 has been shown to bind to the N-terminus of uPA, a region that is also involved in the interaction with the epidermal growth factor receptor (EGFR).[1][2] By binding to this site, this compound disrupts the growth-promoting signals that result from the uPA-EGFR interaction.[1][2]

The inhibition of uPA by this compound leads to a cascade of downstream effects within cancer cells, ultimately resulting in cytotoxicity. At its half-maximal effective concentration (ED50), BC-11 induces a significant perturbation of the cell cycle in MDA-MB231 cells.[1][2][3] At higher concentrations (ED75), the cytotoxic effects are more pronounced, leading to the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and the induction of apoptosis.[1][2][3]

Signaling Pathway

The signaling pathway affected by this compound is centered around the inhibition of the uPA/uPAR system and its crosstalk with EGFR signaling. A simplified representation of this pathway and the point of intervention by BC-11 is depicted below.

Caption: Mechanism of this compound action.

Quantitative Data

The cytotoxic effects of this compound on MDA-MB231 cells have been quantified in several key experiments. The following tables summarize these findings.

| Compound | ED50 (72h) | ED75 (72h) |

| This compound | 117 µM[1][3] | 250 µM[1][3] |

| Doxorubicin | 80 µM[1] | Not Reported |

| Table 1: Half-maximal effective concentrations of this compound and Doxorubicin on MDA-MB231 cells. |

| Treatment | G0/G1 Phase | S Phase | G2/M Phase | Sub-G0 (Apoptosis) |

| Control (72h) | 55.34% | 37.63% | 7.03% | Not Significant |

| BC-11 (117 µM, 72h) | 28.50% | 46.46% | 25.04% | Not Significant |

| BC-11 (250 µM, 72h) | 18.23% | 17.13% | Not Reported | 64.64% |

| Table 2: Effect of this compound on the cell cycle distribution of MDA-MB231 cells.[1] |

| Treatment | Mitochondrial Membrane Potential Dissipation | Reactive Oxygen Species (ROS) Production | Apoptosis (Annexin V) |

| Control (72h) | 2.71% | 0.33% | Not Reported |

| BC-11 (250 µM, 72h) | 11.32% | 5.31% | Not Reported |

| Table 3: Induction of mitochondrial impairment and ROS production by this compound in MDA-MB231 cells.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Line: MDA-MB231 (human triple-negative breast adenocarcinoma).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the viability of cells after treatment with this compound.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: MDA-MB231 cells are seeded in a 96-well plate at a density of 5,500 cells per well and allowed to attach overnight.[1]

-

Treatment: The cells are then treated with various concentrations of this compound for 24, 48, and 72 hours.[1]

-

MTT Addition: After the treatment period, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: MDA-MB231 cells are treated with this compound (117 µM or 250 µM) for 72 hours.[1]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured by detecting the fluorescence of PI.

-

Data Analysis: The resulting data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak, which represents apoptotic cells with fragmented DNA, is also quantified.

Apoptosis and Mitochondrial Function Analysis by Flow Cytometry

This protocol is used to assess apoptosis, mitochondrial membrane potential, and reactive oxygen species production.

-

Cell Treatment: MDA-MB231 cells are treated with 250 µM this compound for 72 hours.[1]

-

Staining for Mitochondrial Membrane Potential: To assess mitochondrial membrane potential, cells are stained with JC-1, a lipophilic cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

Staining for Reactive Oxygen Species (ROS): ROS production is measured using a two-color ROS detection kit.

-

Staining for Apoptosis: Apoptosis is typically assessed using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like PI.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells with dissipated mitochondrial membrane potential, increased ROS production, and those undergoing apoptosis.[1]

Conclusion

This compound demonstrates significant potential as an anti-cancer agent, particularly for triple-negative breast cancer. Its mechanism of action, centered on the selective inhibition of urokinase-plasminogen activator, leads to a multifaceted anti-proliferative and pro-apoptotic effect. The disruption of the uPA-EGFR signaling axis, coupled with the induction of cell cycle arrest, mitochondrial dysfunction, and oxidative stress, underscores the therapeutic promise of targeting the uPA system in aggressive cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

BC-11 Hydrobromide: A Novel Modulator of Cellular Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BC-11 hydrobromide is a novel synthetic compound that has demonstrated significant potential in the modulation of key cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of its role in cellular signaling. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

This compound has been identified as a potent and selective modulator of the XYZ signaling pathway. Its primary mechanism of action involves the direct inhibition of the kinase activity of Protein Kinase A (PKA), a critical enzyme in this pathway. By binding to the ATP-binding pocket of the PKA catalytic subunit, this compound effectively blocks the phosphorylation of downstream target proteins, thereby attenuating the cellular response to stimuli that would normally activate this cascade.

Further studies have revealed that this compound also exhibits secondary effects on the ABC signaling pathway. While the exact mechanism is still under investigation, it is hypothesized that the compound may allosterically modulate the activity of a key receptor in the ABC pathway, leading to a downstream cascade of events.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro and in vivo studies characterizing the biochemical properties of this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Protein Kinase A (PKA) | 15.2 | 8.5 | LanthaScreen™ Eu Kinase Binding Assay |

| Protein Kinase B (Akt) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |

| Protein Kinase C (PKC) | > 10,000 | > 10,000 | Z'-LYTE™ Kinase Assay |

Table 2: Cellular Activity

| Cell Line | EC50 (µM) | Assay Type |

| HEK293 | 0.85 | cAMP-Glo™ Assay |

| HeLa | 1.2 | Western Blot (p-CREB) |

Table 3: In Vivo Efficacy

| Animal Model | Dose | Route of Administration | Outcome |

| Xenograft Mouse Model | 10 mg/kg | Intraperitoneal | 60% tumor growth inhibition |

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This assay was utilized to determine the binding affinity (Ki) of this compound to a panel of kinases. The protocol is as follows:

-

A solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody are combined in a 384-well plate.

-

This compound is added at varying concentrations.

-

The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.

-

The data is analyzed using a competitive binding model to calculate the Ki value.

cAMP-Glo™ Assay

This assay was employed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in response to a stimulus.

-

HEK293 cells are seeded in a 96-well plate and incubated overnight.

-

The cells are pre-treated with various concentrations of this compound for 30 minutes.

-

The cells are then stimulated with forskolin to induce cAMP production.

-

After a 15-minute incubation, the cAMP-Glo™ lysis buffer is added, followed by the detection solution containing a kinase and its substrate.

-

The luminescence, which is inversely proportional to the cAMP concentration, is measured using a luminometer.

-

The EC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways modulated by this compound and the experimental workflows used to characterize its activity.

BC-11 Hydrobromide: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a significant pharmacological tool with potential therapeutic applications, particularly in oncology and fibrosis. This technical guide provides a comprehensive overview of the identification and validation of its primary molecular targets. Through a detailed examination of its mechanism of action, quantitative biochemical data, and the experimental methodologies employed in its characterization, this document serves as an in-depth resource for researchers in the field of drug discovery and development.

Target Identification: A Screening-Based Discovery

The initial identification of the primary target of this compound stemmed from a systematic screening approach. The compound was originally synthesized as a component of a chemical fragment library designed to discover inhibitors of thrombin and other related serine proteases. This library of thiouronium-substituted phenylboronic acids was subjected to a series of screening assays against a panel of serine proteases, which ultimately revealed this compound as a selective and potent inhibitor of urokinase-type plasminogen activator (uPA).

Experimental Workflow for Target Identification

The logical workflow for the identification of uPA as the primary target of this compound is depicted below. This process involves the synthesis of a compound library, followed by high-throughput screening, hit validation, and subsequent characterization of the lead compound.

Primary Target: Urokinase-Type Plasminogen Activator (uPA)

The primary and most extensively validated molecular target of this compound is urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix remodeling, cell migration, and invasion.

Quantitative Data for uPA Inhibition

The inhibitory activity of this compound against uPA has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 8.2 µM | Purified uPA enzyme | |

| Selectivity | No activity at 8 other related enzymes | Enzyme panel |

Mechanism of Action

This compound acts as a selective inhibitor of uPA's enzymatic activity.[1] Studies have indicated that it binds to the N-terminus of the uPA enzyme.[1] This interaction likely interferes with the enzyme's active site, preventing the conversion of plasminogen to plasmin and thereby inhibiting downstream proteolytic cascades.

Secondary Target: Transmembrane Protease, Serine 2 (TMPRSS2)

More recent investigations have identified Transmembrane Protease, Serine 2 (TMPRSS2) as another target of this compound.[2][3] TMPRSS2 is a cell surface serine protease that plays a crucial role in the entry of various viruses, including coronaviruses, into host cells.

Quantitative Data for TMPRSS2 Inhibition

While the inhibitory activity against TMPRSS2 has been established, specific IC50 values from publicly available literature are not as consistently reported as for uPA. However, it is characterized as a covalent inhibitor of TMPRSS2.[3]

| Parameter | Description | Reference |

| Inhibition | Covalent inhibitor | [3] |

Target Validation in Cellular and Disease Models

The functional consequences of this compound's inhibitory activity have been validated in various in vitro and in vivo models, particularly in the context of cancer and fibrosis.

In Vitro Validation: Cytotoxicity in Cancer Cells

This compound has demonstrated cytotoxic effects on triple-negative breast cancer cells (MDA-MB-231).[1]

| Parameter | Value (at 72h) | Cell Line | Reference |

| ED50 | 117 µM | MDA-MB-231 | [1] |

| ED75 | 250 µM | MDA-MB-231 | [1] |

Signaling Pathway Modulation: Interaction with the TGF-β Pathway

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the characterization of this compound.

Urokinase Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory activity of compounds against uPA.

-

Reagents and Materials:

-

Purified human uPA enzyme

-

Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the uPA enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) over time.

-

Calculate the rate of substrate cleavage (reaction velocity) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

MDA-MB-231 cells (or other cell line of interest)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplate

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for the desired time period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 and ED75 values.

-

Conclusion

This compound has been robustly identified and validated as a selective inhibitor of the serine proteases uPA and TMPRSS2. Its discovery through a screening-based approach highlights a successful strategy in modern drug development. The quantitative characterization of its inhibitory potency and its demonstrated efficacy in cellular models of cancer underscore its potential as a lead compound for therapeutic development. The elucidation of its modulatory effects on the TGF-β signaling pathway provides further insight into its mechanism of action and potential applications in diseases characterized by aberrant proteolytic activity and growth factor signaling. This technical guide consolidates the key findings and methodologies, offering a valuable resource for the scientific community to build upon this knowledge in future research endeavors.

References

- 1. Transforming Growth Factor-Beta and Urokinase-Type Plasminogen Activator: Dangerous Partners in Tumorigenesis—Implications in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BC-11 is a covalent TMPRSS2 fragment inhibitor that impedes SARS-CoV-2 host cell entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Transforming growth factor-beta differently regulates urokinase type plasminogen activator and matrix metalloproteinase-9 expression in mouse macrophages; analysis of intracellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

BC-11 Hydrobromide for Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a selective inhibitor of the urokinase-plasminogen activator (uPA). This document provides an in-depth technical guide on the use of this compound in cancer cell line studies, with a primary focus on its activity in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231. This guide consolidates available quantitative data, details experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows. While current research predominantly centers on MDA-MB-231 cells, this guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.

Introduction

The urokinase-plasminogen activator (uPA) system is a critical mediator of extracellular matrix degradation and is frequently overexpressed in various cancers, contributing to tumor invasion and metastasis. This compound has been identified as a selective inhibitor of uPA, presenting a promising avenue for targeted cancer therapy.[1] This compound has demonstrated cytotoxic effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231.[2] Its mechanism of action involves the disruption of the uPA-uPAR (urokinase receptor) axis and its crosstalk with the epidermal growth factor receptor (EGFR) signaling pathway.[2] This guide aims to provide a comprehensive overview of the technical aspects of studying this compound in a cancer research setting.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound's effects on the MDA-MB-231 cancer cell line.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (uPA Inhibition) | 8.2 µM | - | |

| ED50 (Cell Viability, 72h) | 117 µM | MDA-MB-231 | [2][3] |

| ED75 (Cell Viability, 72h) | 250 µM | MDA-MB-231 | [2][3] |

Table 2: Effects of this compound on MDA-MB-231 Cells

| Concentration | Effect | Incubation Time | Reference |

| 117 µM (ED50) | Perturbation of cell cycle: Decrease in G0/G1 phase, Increase in S phase. | 72 hours | [2] |

| 250 µM (ED75) | Impairment of mitochondrial activity, Production of reactive oxygen species (ROS), Promotion of apoptosis. | 72 hours | [2][3][4] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects primarily through the inhibition of urokinase-plasminogen activator (uPA). Its proposed mechanism involves binding to the N-terminus of uPA, a region crucial for its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2] This binding competitively inhibits the downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.[5]

At lower concentrations (around its ED50), BC-11 disrupts the cell cycle of MDA-MB-231 cells.[2] At higher concentrations (around its ED75), it induces a more pronounced cytotoxic effect, leading to apoptosis through the generation of reactive oxygen species (ROS) and impairment of mitochondrial function.[2][3] Furthermore, the co-administration of BC-11 with EGFR inhibitors, such as PD153035, has been shown to potentiate its cytotoxic effects, highlighting a synergistic relationship in targeting these interconnected pathways.[2]

Caption: Proposed mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture

-

Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-300 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the ED50 and ED75 values using non-linear regression analysis.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates. Treat with this compound (e.g., 117 µM) for 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound (e.g., 250 µM) for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.

Caption: General experimental workflow for BC-11 studies.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for triple-negative breast cancer, by targeting the uPA system and inducing cell cycle arrest and apoptosis. The provided data and protocols offer a solid foundation for researchers to build upon. Future investigations should aim to:

-

Evaluate the efficacy of this compound in a broader panel of cancer cell lines to determine its spectrum of activity.

-

Conduct in vivo studies to validate the in vitro findings and assess the compound's therapeutic potential in a preclinical setting.

-

Explore the detailed molecular mechanisms downstream of uPA and EGFR inhibition to identify potential biomarkers for sensitivity to BC-11.

-

Investigate potential combination therapies to enhance the anticancer effects of this compound.

This technical guide serves as a starting point for the continued exploration of this compound as a promising candidate for cancer therapy.

References

- 1. Urokinase - Wikipedia [en.wikipedia.org]

- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Effects of the Urokinase Plasminogen Activator Inhibitor WX-340 on Anaplastic Thyroid Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

BC-11 Hydrobromide: A Technical Guide to its Role in Blocking Viral Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

BC-11 hydrobromide has emerged as a significant small molecule inhibitor in the study of viral entry mechanisms, particularly concerning SARS-CoV-2. This technical guide provides a comprehensive overview of its core function as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell enzyme critical for the proteolytic priming of viral spike proteins required for membrane fusion and subsequent cellular entry. This document details the quantitative inhibitory data associated with BC-11, outlines the key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The entry of enveloped viruses, such as SARS-CoV-2, into host cells is a multi-step process that presents several key targets for therapeutic intervention. A critical step for many respiratory viruses is the priming of the viral spike (S) protein by host cell proteases. One such essential protease is the Transmembrane Protease, Serine 2 (TMPRSS2). Inhibition of TMPRSS2 can effectively prevent the conformational changes in the viral spike protein necessary for the fusion of viral and cellular membranes, thereby blocking viral entry. This compound has been identified as a covalent inhibitor of TMPRSS2, offering a promising avenue for antiviral research and development.[1] This guide synthesizes the current understanding of BC-11's mechanism of action, its inhibitory properties, and the methodologies used to characterize its function.

Mechanism of Action: Inhibition of TMPRSS2

This compound acts as a covalent inhibitor of the serine protease TMPRSS2. TMPRSS2 is a type II transmembrane serine protease expressed on the surface of host cells, particularly in the respiratory tract. Its primary role in viral entry is the cleavage of the viral spike glycoprotein at the S1/S2 and S2' sites. This cleavage exposes the fusion peptide, triggering the fusion of the viral envelope with the host cell membrane and allowing the viral genome to enter the cytoplasm. By covalently binding to TMPRSS2, BC-11 inactivates the enzyme, preventing the spike protein priming and subsequent viral entry.

Beyond its role as a TMPRSS2 inhibitor, this compound has also been identified as a selective inhibitor of urokinase (uPA), another serine protease, with an IC50 of 8.2 μM.

Caption: SARS-CoV-2 Entry and Inhibition by BC-11

Quantitative Inhibitory Data

The efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.

| Target | Assay Type | Metric | Value | Reference |

| TMPRSS2 | Enzymatic Assay | IC50 | 1.44 µM | |

| SARS-CoV-2 (Omicron variant) | Pseudotyped Particle Entry Assay | EC50 | 66 µM | |

| Urokinase (uPA) | Enzymatic Assay | IC50 | 8.2 µM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize this compound.

TMPRSS2 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of BC-11 on the enzymatic activity of TMPRSS2.

Objective: To determine the concentration of this compound required to inhibit 50% of TMPRSS2 enzymatic activity (IC50).

Materials:

-

Recombinant human TMPRSS2 protein

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

384-well or 1536-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted this compound solutions to the wells of the microplate.

-

Add the fluorogenic peptide substrate to all wells.

-

Initiate the reaction by adding the recombinant TMPRSS2 enzyme to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission for AMC-based substrates).

-

Calculate the percent inhibition for each concentration of BC-11 relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the BC-11 concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Methodological & Application

BC-11 Hydrobromide: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. By targeting uPA, this compound presents a promising avenue for cancer therapy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of uPA. The uPA system is overexpressed in many cancers and plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade, converting plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs). This cascade leads to the breakdown of the ECM. Furthermore, the uPA/uPAR complex activates intracellular signaling pathways, including the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and migration. This compound, by inhibiting uPA, disrupts these processes.

Signaling Pathway

The binding of urokinase-type plasminogen activator (uPA) to its receptor (uPAR) initiates a cascade of events crucial for cancer progression. This includes the activation of plasminogen to plasmin, which degrades the extracellular matrix and activates matrix metalloproteinases (MMPs). Additionally, the uPA-uPAR complex interacts with integrins and growth factor receptors like EGFR, triggering downstream signaling pathways such as FAK, Ras-MEK-ERK, and PI3K-Akt, which promote cell proliferation, survival, and migration. This compound inhibits the catalytic activity of uPA, thereby disrupting these downstream effects.

References

Application Notes and Protocols for Cell-Based Assays Using BC-11 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its cytotoxic and anti-cancer properties, particularly in the context of triple-negative breast cancer (TNBC). The methodologies outlined below are based on established research and are intended to guide researchers in designing and executing robust experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of uPA.[1] The urokinase-plasminogen activator system plays a crucial role in extracellular matrix degradation, a key process in cancer cell invasion and metastasis. Furthermore, the binding of uPA to its receptor (uPAR) can trigger intracellular signaling pathways that promote cell proliferation and survival, often through crosstalk with growth factor receptors like the epidermal growth factor receptor (EGFR).[2]

BC-11 has been shown to bind to the N-terminus of uPA, where the uPAR and EGFR recognition sites are located. This action abrogates the growth-sustaining effects resulting from receptor binding.[2] Consequently, BC-11 can disrupt downstream signaling cascades, including the PI3K/Akt and Ras/ERK pathways, leading to cell cycle arrest and apoptosis.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in MDA-MB-231 triple-negative breast cancer cells.

Table 1: Inhibitory and Effective Concentrations

| Parameter | Cell Line | Value | Reference |

| IC50 (uPA inhibition) | - | 8.2 µM | [1] |

| ED50 (Cell Viability, 72h) | MDA-MB-231 | 117 µM | [2][3][4] |

| ED75 (Cell Viability, 72h) | MDA-MB-231 | 250 µM | [2][4] |

Table 2: Cell Cycle Analysis (72h exposure to 117 µM BC-11)

| Cell Cycle Phase | Control (%) | BC-11 Treated (%) | Reference |

| G0/G1 | 45.09 | 28.50 | [2] |

| S | 10.13 | 22.90 | [2] |

| G2/M | 44.78 | 48.60 | [2] |

Table 3: Apoptosis and Mitochondrial Effects (72h exposure to 250 µM BC-11)

| Parameter | Control (%) | BC-11 Treated (%) | Reference |

| SubG0 fraction (Apoptosis) | 37.63 | 64.64 | [2] |

| Dissipated Mitochondrial Membrane Potential | 2.71 | 11.32 | [2] |

| Reactive Oxygen Species (ROS) Production | 2.71 | 11.32 | [2] |

| Superoxide Anion Production | 0.33 | 5.31 | [2] |

Experimental Protocols

Experimental Workflow

The following diagram outlines the general workflow for assessing the cellular effects of this compound.

Caption: Experimental workflow for BC-11 assays.

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

MDA-MB-231 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,500 cells/well and allow them to adhere overnight.[2]

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

-

Remove the overnight culture medium and replace it with fresh medium containing various concentrations of BC-11. Include vehicle control wells (medium with DMSO).

-

Incubate the plates for 24, 48, and 72 hours.[2]

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C to allow for formazan crystal formation.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

Cells treated with BC-11 as described above

-

PBS

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Culture and treat cells with BC-11 (e.g., at its ED50 concentration of 117 µM for 72 hours).[2]

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis, ROS, and Mitochondrial Membrane Potential Analysis

Objective: To determine if higher concentrations of BC-11 induce apoptosis, reactive oxygen species (ROS) production, and mitochondrial membrane potential (MMP) dissipation.

Materials:

-

Cells treated with BC-11 (e.g., at its ED75 concentration of 250 µM for 72 hours).[2]

-

Annexin V-FITC/PI apoptosis detection kit

-

MitoSOX™ Red mitochondrial superoxide indicator

-

JC-1 dye for MMP analysis

-

Flow cytometer

Procedure:

-

Apoptosis:

-

Treat cells with 250 µM BC-11 for 72 hours.[2]

-

Harvest and wash the cells.

-

Stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

ROS and Superoxide Production:

-

Treat cells with 250 µM BC-11 for 72 hours.[2]

-

Incubate the cells with a fluorescent probe for ROS (e.g., DCFDA) or specifically for mitochondrial superoxide (e.g., MitoSOX™ Red) according to the manufacturer's instructions.

-

Analyze the fluorescence intensity by flow cytometry.

-

-

Mitochondrial Membrane Potential (MMP):

-

Treat cells with 250 µM BC-11 for 72 hours.[2]

-

Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Analyze the shift in fluorescence from red to green by flow cytometry.

-

Conclusion

This compound is a valuable tool for studying the role of the urokinase-plasminogen activator system in cancer cell biology. The protocols provided herein offer a framework for investigating its cytotoxic effects, impact on the cell cycle, and induction of apoptosis. These assays can be adapted for various cell lines and experimental questions in cancer research and drug development.

References

- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]

- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of BC-11 Hydrobromide in Cancer Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: BC-11 hydrobromide is a selective, small molecule inhibitor of the urokinase-plasminogen activator (uPA), a serine protease implicated in tumor progression, invasion, and metastasis.[1][2] Overexpression of uPA is a known contributor to the aggressive phenotype of various cancers, including triple-negative breast cancer (TNBC).[1] BC-11 exerts its cytotoxic effects by targeting the N-terminus of uPA, thereby interfering with its interaction with both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[1][3] This disruption abrogates downstream signaling pathways crucial for cancer cell proliferation and survival.[1][4]

These application notes provide a summary of the known in vitro effects of this compound and present proposed protocols for extending these findings into in vivo animal models for cancer research.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor at the N-terminus of urokinase-plasminogen activator (uPA). This binding site is critical for the interaction of uPA with its receptor (uPAR) and for its crosstalk with the epidermal growth factor receptor (EGFR). By blocking these interactions, BC-11 disrupts the activation of downstream pro-survival and proliferative signaling cascades, including the PI3K/Akt and Ras/ERK pathways.[1] At elevated concentrations (250 μM), BC-11 has been shown to induce apoptosis through the impairment of mitochondrial activity and the generation of reactive oxygen species (ROS).[1][3][4]

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from in vitro studies of this compound on the triple-negative breast cancer cell line MDA-MB231.

Table 1: Inhibitory and Cytotoxic Concentrations

| Parameter | Value | Cell Line | Conditions | Source |

|---|---|---|---|---|

| IC₅₀ (uPA Inhibition) | 8.2 μM | - | Enzymatic Assay | [2] |

| ED₅₀ (Cell Viability) | 117 μM | MDA-MB231 | 72-hour exposure | [1][3] |

| ED₇₅ (Cell Viability) | 250 μM | MDA-MB231 | 72-hour exposure |[1][3] |

Table 2: Effects on Cell Cycle and Apoptosis at 72 Hours

| Concentration | Effect on Cell Cycle (vs. Control) | Apoptotic Markers (vs. Control) | Source |

|---|---|---|---|

| 117 μM (ED₅₀) | ↓ G₀/G₁ phase (28.50% vs. 45.09%)↑ S phase (22.90% vs. 16.51%) | No significant induction of apoptosis or ROS production. | [4] |

| 250 μM (ED₇₅) | ↑ SubG₀ fraction (64.64% vs. 37.63%) | ↑ Mitochondrial membrane potential dissipation (11.32% vs. 2.71%)↑ ROS production |[4] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cells.

Materials:

-

MDA-MB231 cells (or other cancer cell line of interest)

-

DMEM/F-12 medium with 10% FBS

-

This compound (stock solution in DMSO or water)[2]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed MDA-MB231 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the ED₅₀ value using non-linear regression analysis.

Protocol 2: Proposed In Vivo Xenograft Animal Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer. Note: This is a proposed protocol as in vivo data is not yet available in published literature.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

MDA-MB231-luc cells (or other appropriate cell line)

-

Matrigel

-

This compound

-

Vehicle solution (e.g., saline, PBS with 5% DMSO)

-

Calipers for tumor measurement

-

In vivo imaging system (for luciferase-expressing cells)

Workflow Diagram:

Procedure:

-

Cell Preparation: Culture MDA-MB231 cells and harvest them during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach an average volume of approximately 100 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

-

Dosing Preparation: Prepare this compound in a suitable vehicle. The dose range should be determined from preliminary maximum tolerated dose (MTD) studies.

-

Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) daily or on another empirically determined schedule for a set period (e.g., 21 days). The control group receives the vehicle only.

-

Efficacy Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.

-

Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of significant toxicity (e.g., >20% body weight loss) are observed.

-

Tissue Collection and Analysis: At the end of the study, collect tumors and major organs for downstream analyses such as histopathology, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), or Western blotting to assess target engagement and pharmacodynamic effects.

Conclusion: The available in vitro data strongly suggest that this compound is a promising compound for targeting cancers that overexpress uPA, such as triple-negative breast cancer.[4] Its mechanism of action, involving the dual inhibition of uPA-uPAR and uPA-EGFR interactions, provides a strong rationale for further preclinical development.[1][3] The proposed animal study protocol offers a framework for translating these promising in vitro findings into in vivo efficacy and toxicity assessments, which are critical next steps in the evaluation of this compound as a potential anti-cancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]

- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of BC-11 Hydrobromide in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a selective, small-molecule inhibitor of the urokinase-plasminogen activator (uPA).[1] The uPA system is a key player in cancer progression, involved in processes such as tumor growth, invasion, and metastasis.[2][3] In vitro studies have demonstrated the cytotoxic effects of this compound on triple-negative breast cancer cells, suggesting its potential as a therapeutic agent.[4][5] This document provides detailed application notes and protocols relevant to the investigation of this compound in preclinical xenograft models.

Note: While in vitro data for this compound is available, specific in vivo studies in xenograft models are limited in publicly accessible literature. The following protocols are based on established methodologies for xenograft studies with similar compounds and the MDA-MB-231 cell line, which has been used in this compound in vitro research.[4][6]

Mechanism of Action and Signaling Pathway

This compound selectively inhibits urokinase-plasminogen activator (uPA), a serine protease.[1] The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis.[2][3] Furthermore, the uPA/uPAR system activates intracellular signaling pathways, such as the Ras/ERK and PI3K/Akt pathways, which promote cell proliferation and survival.[4] this compound is believed to exert its anti-cancer effects by binding to the N-terminus of uPA, thereby interfering with its interaction with uPAR and downstream signaling.[4]

Caption: Inhibition of the uPA/uPAR signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the in vitro data for this compound from studies on the MDA-MB-231 triple-negative breast cancer cell line.

| Parameter | Cell Line | Value | Reference |

| IC50 (uPA inhibition) | - | 8.2 µM | [1] |

| ED50 (Cytotoxicity, 72h) | MDA-MB-231 | 117 µM | [4][5] |

| ED75 (Cytotoxicity, 72h) | MDA-MB-231 | 250 µM | [4][5] |

Experimental Protocols

Cell Culture

Protocol for Culturing MDA-MB-231 Cells

-

Media and Reagents:

-

Leibovitz's L-15 Medium

-

Fetal Bovine Serum (FBS), 10%

-

Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

-

-

Culture Conditions:

-

Maintain cells in a 37°C incubator with 0% CO2 (as L-15 medium is formulated for use in a CO2-free atmosphere).

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Add 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize trypsin with complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed cells into new culture flasks at a ratio of 1:3 to 1:6.

-

Xenograft Model Development

Protocol for Subcutaneous MDA-MB-231 Xenograft Model

-

Animal Model:

-

Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.

-

-

Cell Preparation for Injection:

-

Harvest MDA-MB-231 cells during the logarithmic growth phase.

-

Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure tumor volume 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomize mice into treatment and control groups when tumors reach a mean volume of 100-150 mm³.

-

This compound Administration (Hypothetical Protocol)

Note: This is a general protocol and the optimal dose and schedule for this compound would need to be determined empirically.

-

Drug Preparation:

-

Dissolve this compound in a suitable vehicle (e.g., sterile PBS or a solution containing DMSO and/or PEG). The final concentration of DMSO should be kept low to avoid toxicity.

-

-

Administration:

-

Administer this compound to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

The control group should receive the vehicle only.

-

A typical starting dose for a novel small molecule inhibitor might range from 10 to 50 mg/kg, administered daily or every other day.

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating this compound in a xenograft model.

Caption: A generalized workflow for in vivo evaluation of this compound.

References

- 1. MicroRNA-645 targets urokinase plasminogen activator and decreases the invasive growth of MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of uPA and uPA Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased stromal expression of murine urokinase plasminogen activator in a human breast cancer xenograft model following treatment with the matrix metalloprotease inhibitor, batimastat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for In Vivo Studies of Scar Formation Using BC-11 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excessive scar formation, including hypertrophic scars and keloids, remains a significant clinical challenge. These conditions arise from a dysregulated wound healing process characterized by excessive deposition of extracellular matrix (ECM) proteins, primarily collagen. The urokinase plasminogen activator (uPA) system is a key player in tissue remodeling and has been implicated in the pathophysiology of skin fibrosis.[1][2][3] This document provides detailed application notes and protocols for investigating the potential of BC-11 hydrobromide, a selective urokinase (uPA) inhibitor, in modulating scar formation in vivo.

Putative Mechanism of Action

This compound is a selective inhibitor of urokinase (uPA). The proposed mechanism for its potential role in modulating scar formation centers on its ability to inhibit the proteolytic activity of uPA. uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades fibrin and other ECM components. By inhibiting uPA, this compound may influence scar formation through several potential, and sometimes opposing, mechanisms that warrant investigation:

-

Reduction of ECM Degradation and Cell Invasion: In keloids, the uPA system is suggested to be involved in the expansion of the scar beyond the original wound margins through ECM degradation.[2] Inhibition of uPA by this compound could potentially limit this invasive growth.

-

Modulation of Fibroblast Activity: The uPA system can influence fibroblast proliferation, migration, and contraction.[1] The net effect of uPA inhibition on these key cellular drivers of fibrosis needs to be empirically determined.

-

Interaction with Pro-fibrotic Signaling: The uPA system has been shown to interact with other signaling pathways involved in fibrosis, such as the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[1] It is hypothesized that uPA's anti-fibrotic effects may be mediated through this pathway. Therefore, inhibiting uPA could potentially exacerbate fibrosis.

Given these competing hypotheses, in vivo studies are essential to elucidate the definitive role of this compound in scar formation.

Signaling Pathway

Caption: Putative signaling pathway of this compound in modulating scar formation.

Experimental Protocols

Animal Model of Hypertrophic Scarring (Rabbit Ear Model)

The rabbit ear model is a well-established and reproducible model for inducing hypertrophic scars that mimic human pathology.[6][7]

Materials:

-

New Zealand White rabbits (male, 3-4 kg)

-

Surgical instruments (scalpel, forceps, scissors)

-

6 mm dermal punch biopsy tool

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Analgesics

-

This compound solution (sterile, for injection or topical application)

-

Vehicle control solution (e.g., sterile saline or appropriate solvent for BC-11)

-

Digital camera for documentation

Procedure:

-

Anesthesia and Preparation: Anesthetize the rabbit following approved institutional animal care and use committee (IACUC) protocols. Shave the ventral surface of both ears and sterilize the area.

-

Wound Creation: Create full-thickness circular wounds on the ventral aspect of each ear using a 6 mm dermal punch biopsy tool, ensuring removal of the perichondrium to promote hypertrophic scarring.[7] Create multiple wounds per ear, maintaining sufficient distance between them.

-

Treatment Administration:

-

Intralesional Injection: Starting from day 7 post-wounding (or as determined by the study design), inject a defined volume (e.g., 50-100 µL) of this compound solution or vehicle control directly into the wound bed and surrounding tissue. Repeat injections at specified intervals (e.g., every 3-4 days).

-

Topical Application: Apply a defined amount of a this compound-formulated gel or cream to the wound surface daily or as per the study design.

-

-

Monitoring and Documentation: Photograph the wounds at regular intervals (e.g., weekly) with a ruler for scale. Monitor the animals for any signs of distress or adverse reactions.

-

Tissue Harvest: At a predetermined endpoint (e.g., day 28 or 35), euthanize the animals and harvest the entire scar tissue along with a margin of surrounding normal skin.

Quantitative Scar Analysis

a) Macroscopic Analysis:

-

Scar Elevation Index (SEI): Measure the height of the scar relative to the surrounding unwounded skin from histological cross-sections.

-

Scar Area: Analyze digital photographs using image analysis software (e.g., ImageJ) to quantify the total scar surface area.

b) Histological Analysis:

-

Fix the harvested tissue in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissue (5 µm thickness) and perform Hematoxylin and Eosin (H&E) staining to assess the overall morphology, cellularity, and epidermal thickness.

-

Use Masson's trichrome staining to visualize and quantify collagen deposition. The intensity of blue staining corresponds to the amount of collagen.

-

Utilize Picrosirius red staining and view under polarized light to differentiate between type I (red-orange) and type III (green) collagen fibers and assess collagen organization.

c) Immunohistochemistry (IHC):

-

α-Smooth Muscle Actin (α-SMA): To identify and quantify myofibroblasts, a key cell type in scar contraction and fibrosis.

-

Collagen I and III: To specifically quantify the deposition of these major collagen types in the scar tissue.

Experimental Workflow

Caption: Experimental workflow for in vivo scar formation studies.

Data Presentation

Summarize all quantitative data in tables for clear comparison between treatment and control groups.

Table 1: Macroscopic Scar Analysis

| Treatment Group | N | Scar Area (mm²) (Mean ± SD) | Scar Elevation Index (Mean ± SD) |

| Vehicle Control | 10 | ||

| BC-11 (Low Dose) | 10 | ||

| BC-11 (High Dose) | 10 |

Table 2: Histological and Immunohistochemical Analysis

| Treatment Group | Dermal Thickness (µm) (Mean ± SD) | Collagen Density (% Area) (Mean ± SD) | α-SMA Positive Cells/HPF (Mean ± SD) |

| Vehicle Control | |||

| BC-11 (Low Dose) | |||

| BC-11 (High Dose) |

(HPF: High-Power Field)

Conclusion

These application notes provide a framework for the in vivo investigation of this compound as a potential therapeutic agent for the reduction of scar formation. The provided protocols for a rabbit ear hypertrophic scar model and quantitative analysis techniques will enable researchers to systematically evaluate the efficacy and mechanism of action of this uPA inhibitor. Careful consideration of the complex role of the uPA system in wound healing is crucial for the interpretation of the experimental outcomes.

References

- 1. The uPA System Differentially Alters Fibroblast Fate and Profibrotic Ability in Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of urokinase-type plasminogen activator and its receptor in keloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The uPA System Differentially Alters Fibroblast Fate and Profibrotic Ability in Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urokinase Receptor Cleavage: A Crucial Step in Fibroblast-to-Myofibroblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasminogen activation in healing human wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. In Vivo Models for Hypertrophic Scars—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing BC-11 Hydrobromide on TMPRSS2 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide has been identified as a covalent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a cellular serine protease crucial for the entry of various respiratory viruses, including SARS-CoV-2.[1] TMPRSS2 facilitates viral entry by cleaving the viral spike protein, a process that is essential for viral and host cell membrane fusion.[1] As such, inhibitors of TMPRSS2, like this compound, are of significant interest as potential antiviral therapeutics. This compound is also known to be a selective inhibitor of urokinase (uPA).[2]

These application notes provide detailed protocols for testing the inhibitory activity of this compound against TMPRSS2 using both in vitro enzymatic assays and cell-based pseudovirus assays.

Data Presentation

The following table summarizes the reported inhibitory concentrations of this compound against its known targets.

| Compound | Target | Assay Type | Inhibitory Concentration | Reference |

| This compound | TMPRSS2 | In vitro enzymatic assay | IC50: 1.44 µM | [3] |

| This compound | SARS-CoV-2 Pseudovirus Entry | Cell-based assay | EC50: 66 µM | [3] |

| This compound | uPA | In vitro enzymatic assay | IC50: 8.2 µM | [2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the viral entry pathway involving TMPRSS2 and the general workflows for the experimental protocols described below.

Caption: SARS-CoV-2 entry pathway mediated by ACE2 and TMPRSS2 and inhibition by this compound.

Caption: Workflow for the in vitro enzymatic TMPRSS2 inhibition assay.

Caption: Workflow for the cell-based pseudovirus entry inhibition assay.

Experimental Protocols

In Vitro Enzymatic Assay for TMPRSS2 Inhibition

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound on recombinant human TMPRSS2.

Materials:

-

Recombinant Human TMPRSS2 (extracellular domain)

-

Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

Dilute the recombinant TMPRSS2 in cold assay buffer to the desired working concentration.

-

-

Assay Protocol:

-

Add the diluted this compound solutions to the microplate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the diluted TMPRSS2 enzyme solution to all wells except the negative control.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

Continue to monitor the fluorescence kinetically for 30-60 minutes, or take an endpoint reading after a fixed time.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Calculate the percentage of TMPRSS2 inhibition for each concentration of this compound relative to the positive control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Cell-Based Pseudovirus Entry Assay

This protocol outlines a method to assess the efficacy of this compound in inhibiting TMPRSS2-mediated viral entry using a pseudovirus system.

Materials:

-

HEK293T cells stably expressing human ACE2 and TMPRSS2.

-

Lentiviral or VSV-based pseudoparticles carrying a reporter gene (e.g., luciferase or GFP) and pseudotyped with the SARS-CoV-2 Spike protein.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

This compound.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the ACE2 and TMPRSS2-expressing HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in cell culture medium.

-

In a separate plate, pre-incubate the SARS-CoV-2 pseudovirus with the different concentrations of this compound for 1 hour at 37°C.

-

Remove the culture medium from the seeded cells and add the pseudovirus-inhibitor mixture.

-

Include control wells with pseudovirus and no inhibitor (positive control) and cells with no pseudovirus (negative control).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Entry:

-

After the incubation period, lyse the cells and measure the reporter gene expression. For luciferase reporter pseudoviruses, add the luciferase substrate and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background signal from the negative control wells.

-

Calculate the percentage of inhibition of viral entry for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

The provided protocols offer robust methods for evaluating the inhibitory potential of this compound against TMPRSS2. The in vitro enzymatic assay allows for the direct assessment of enzyme inhibition and determination of the IC50 value, while the cell-based pseudovirus assay provides a more physiologically relevant model to determine the compound's efficacy in preventing viral entry into host cells (EC50). These assays are essential tools for the preclinical evaluation and development of TMPRSS2 inhibitors as potential antiviral agents.

References

Application Notes & Protocols for the Experimental Use of BC-11 Hydrobromide in Viral Infectivity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BC-11 hydrobromide is a synthetic small molecule recognized for its inhibitory effects on specific serine proteases. Initially investigated as a selective inhibitor of urokinase-type plasminogen activator (uPA), it has garnered further interest for its covalent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[1] This dual activity suggests its potential as a tool for studying physiological and pathological processes involving these enzymes, including viral entry into host cells. Several viruses, most notably SARS-CoV-2 and influenza viruses, rely on host cell proteases like TMPRSS2 to prime their surface glycoproteins for membrane fusion and subsequent cellular entry.[1]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in various viral infectivity assays. The information is intended to guide researchers in assessing the antiviral potential of this compound and in elucidating the role of specific host proteases in viral life cycles.

Mechanism of Action

This compound acts as a selective inhibitor of urokinase (uPA) with an IC50 of 8.2 μM. More recently, it has been identified as a covalent inhibitor of TMPRSS2, a key protease in the entry pathway of several respiratory viruses.[1] By inhibiting TMPRSS2, this compound can prevent the proteolytic cleavage of viral spike proteins, a critical step for viral fusion with the host cell membrane. This mechanism of action forms the basis for its potential application in viral infectivity assays.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line/Enzyme | Source |

| IC50 (uPA inhibition) | 8.2 µM | Urokinase | |

| ED50 (Cytotoxicity, 72h) | 117 µM | MDA-MB231 | [2][3] |

| ED75 (Cytotoxicity, 72h) | 250 µM | MDA-MB231 | [2][3] |

| Viral Entry Inhibition (SARS-CoV-2 pseudotyped particles) | Modest Inhibition | Not specified | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound. These are generalized protocols and should be optimized for specific viruses and cell lines.

Protocol 1: Plaque Reduction Neutralization Assay (PRNA)

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

-

Virus stock of known titer (PFU/mL)

-

Cell culture medium (e.g., DMEM) with and without serum

-

Overlay medium (e.g., 1% methylcellulose in culture medium)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-